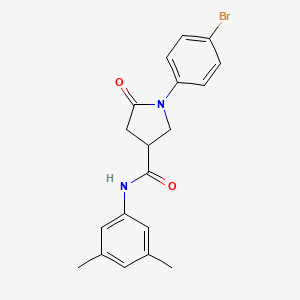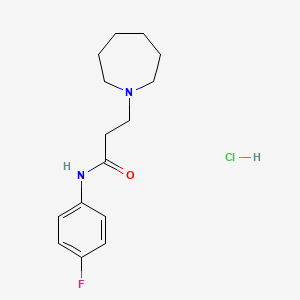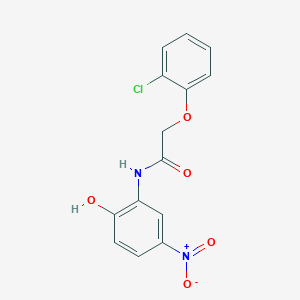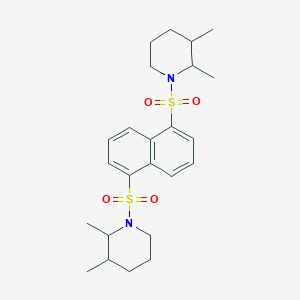
1-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD-9424 and is a member of the pyrrolidinecarboxamide family of molecules. The purpose of
Mecanismo De Acción
BRD-9424 inhibits the activity of BET proteins by binding to their bromodomains. This binding prevents BET proteins from interacting with acetylated histones, which are essential for the regulation of gene expression. The inhibition of BET proteins by BRD-9424 results in the downregulation of several oncogenes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BRD-9424 has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and promote cell differentiation. BRD-9424 has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BRD-9424 in lab experiments is its specificity for BET proteins. The compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of BET proteins in various biological processes. However, one of the limitations of using BRD-9424 is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on BRD-9424. One area of interest is the development of more potent and selective BET inhibitors. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as autoimmune disorders. Additionally, research is needed to understand the long-term effects of BET inhibition by BRD-9424 and its potential impact on gene expression and cellular function.
In conclusion, BRD-9424 is a chemical compound that has shown promise in various scientific research areas, including cancer research, neuroscience, and immunology. The compound's specificity for BET proteins makes it an ideal tool for studying the role of these proteins in various biological processes. However, further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
BRD-9424 has shown potential therapeutic applications in various scientific research areas, including cancer research, neuroscience, and immunology. The compound has been shown to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a crucial role in the regulation of gene expression. BET proteins have been linked to several diseases, including cancer, and their inhibition by BRD-9424 has shown promise in preclinical studies.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-12-7-13(2)9-16(8-12)21-19(24)14-10-18(23)22(11-14)17-5-3-15(20)4-6-17/h3-9,14H,10-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEWSWVJECNILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3948537.png)
![ethyl 1-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3948542.png)

![N-(4-{[4-(1-benzyl-4-piperidinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948547.png)
![6-{[(4-chlorobenzyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3948555.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine oxalate](/img/structure/B3948562.png)





![N-mesityl-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanamide](/img/structure/B3948612.png)
![5-({[2-(phenylthio)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3948619.png)
